4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. The starting materials often include bicyclic ketones and oxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic ketones and oxazole derivatives, such as:
- Bicyclo[2.2.1]heptan-2-one derivatives
- Oxazole-based compounds with different substituents
Uniqueness
4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is unique due to its specific combination of functional groups and its bicyclic structure
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C14H18N2O4/c1-8-7-9(16-20-8)15-10(17)14-6-5-13(4,11(18)19-14)12(14,2)3/h7H,5-6H2,1-4H3,(H,15,16,17) |
InChI Key |
NDDQBFBDWOHHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C |
Origin of Product |
United States |
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